molecular formula C13H19Cl2NO3 B12770714 1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride CAS No. 117052-23-0

1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride

Cat. No.: B12770714
CAS No.: 117052-23-0
M. Wt: 308.20 g/mol
InChI Key: VSKJXOIOEOHZSU-UHFFFAOYSA-N
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Description

1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride is a synthetic organic compound. It is characterized by the presence of a propanone group, a chlorinated dimethoxyphenyl ring, and a dimethylamino group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride typically involves multiple steps:

    Formation of the chlorinated dimethoxyphenyl intermediate: This can be achieved by chlorination of a dimethoxybenzene derivative.

    Attachment of the propanone group: This step may involve Friedel-Crafts acylation using a propanone derivative.

    Introduction of the dimethylamino group: This can be done through nucleophilic substitution reactions.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the dimethylamino group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways or functions. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 1-(2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride: Lacks the chlorine atom, which may affect its reactivity and applications.

    1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(methylamino)-, hydrochloride: Has a methylamino group instead of a dimethylamino group, potentially altering its chemical properties.

Uniqueness

The presence of the chlorine atom and the dimethylamino group in 1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride may confer unique reactivity and biological activity compared to similar compounds. These differences could be exploited in various scientific and industrial applications.

Properties

CAS No.

117052-23-0

Molecular Formula

C13H19Cl2NO3

Molecular Weight

308.20 g/mol

IUPAC Name

1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C13H18ClNO3.ClH/c1-15(2)6-5-11(16)10-7-9(14)8-12(17-3)13(10)18-4;/h7-8H,5-6H2,1-4H3;1H

InChI Key

VSKJXOIOEOHZSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=C(C(=CC(=C1)Cl)OC)OC.Cl

Origin of Product

United States

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